

Spectroscopic Profile of Diethyl Malate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl malate*

Cat. No.: *B1220296*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl malate** (CAS: 7554-12-3), a valuable chiral building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of **diethyl malate**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.45	dd	6.3, 4.5	-CH(OH)-
~4.20	q	7.1	-OCH ₂ CH ₃
~4.15	q	7.1	-OCH ₂ CH ₃
~2.80	dd	16.2, 4.5	-CH ₂ - (diastereotopic)
~2.70	dd	16.2, 6.3	-CH ₂ - (diastereotopic)
~1.28	t	7.1	-OCH ₂ CH ₃
~1.25	t	7.1	-OCH ₂ CH ₃

Solvent: CDCl₃. Instrument: Varian A-60D. Data sourced from SpectraBase.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~173.5	C=O
~170.5	C=O
~67.5	-CH(OH)-
~61.5	-OCH ₂ CH ₃
~61.0	-OCH ₂ CH ₃
~38.0	-CH ₂ -
~14.0	-OCH ₂ CH ₃

Solvent: CDCl₃. Data sourced from SpectraBase for Diethyl-L-malate.[\[1\]](#)

Table 3: Key IR Absorption Frequencies

Absorption Frequency (cm ⁻¹)	Intensity	Assignment
~3500	Broad	O-H stretch (hydroxyl)
~2980	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1200, ~1180	Strong	C-O stretch (ester)

Note: Data is inferred from typical values for similar functional groups as a specific experimental spectrum for **diethyl malate** was not available in the initial search.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
190	[M] ⁺ (Molecular Ion)
117	[M - CO ₂ Et] ⁺ or [M - OCH ₂ CH ₃ - CO] ⁺
89	[M - CO ₂ Et - C ₂ H ₄] ⁺
71	[M - OCH ₂ CH ₃ - CO - C ₂ H ₄] ⁺
43	[CH ₃ CO] ⁺
29	[C ₂ H ₅] ⁺

Data corresponds to GC-MS analysis of **diethyl malate**.^[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-25 mg of **diethyl malate** into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise

ratio in a reasonable time.[3][4]

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5] Ensure the solution is free of any solid particles by filtering it through a small plug of glass wool in the pipette if necessary.[3]
- The final sample height in the NMR tube should be approximately 4-5 cm.[5]

Data Acquisition:

- Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.
- Acquire the ^1H NMR spectrum, typically setting the spectral width to cover a range of 0-12 ppm. For a standard ^1H experiment, a sufficient signal-to-noise ratio is often achieved with a small number of scans.
- For the ^{13}C NMR spectrum, acquire the data with proton decoupling. A larger number of scans will be necessary compared to the ^1H spectrum to achieve an adequate signal-to-noise ratio.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

- Place one to two drops of **diethyl malate** directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

- Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid applying excessive pressure to prevent damage to the plates.

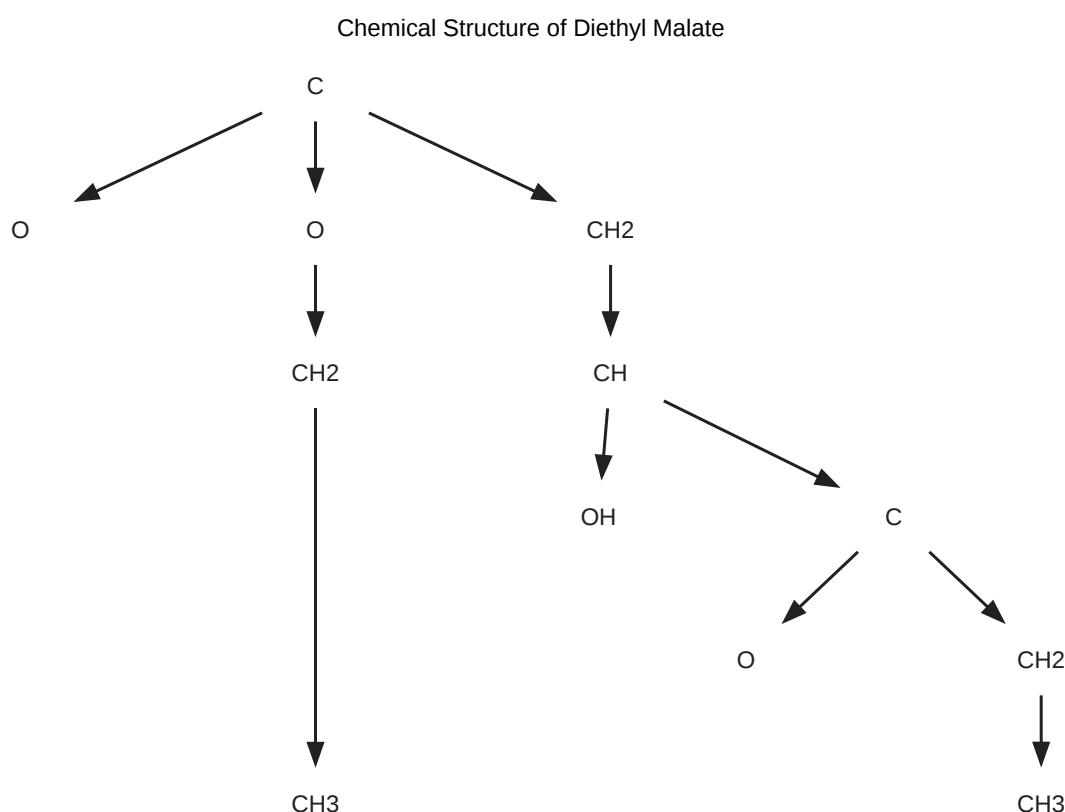
Data Acquisition:

- Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty beam path to subtract atmospheric and instrumental interferences.
- Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Process the spectrum to display transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

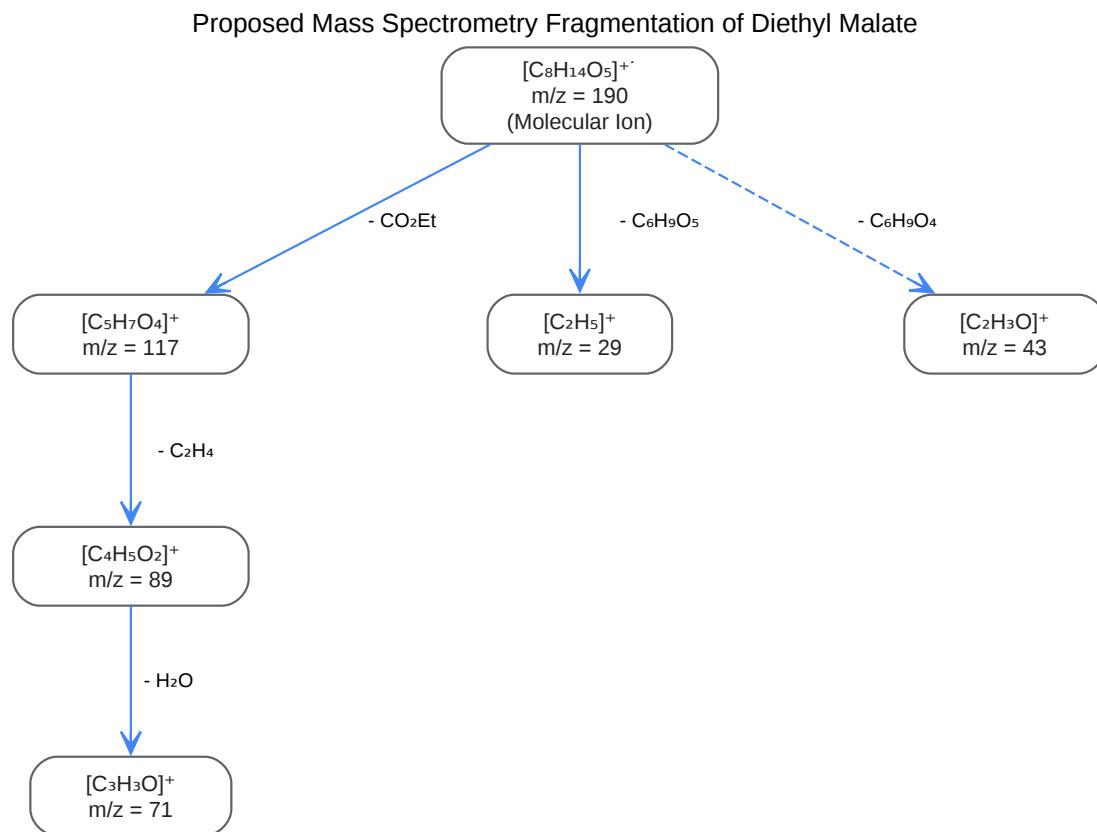
Sample Preparation (for GC-MS with Electron Ionization):

- Prepare a dilute solution of **diethyl malate** in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is around 1 mg/mL.
- Further dilute this stock solution to a final concentration of approximately 10 $\mu\text{g/mL}$.
- Transfer the final solution to a 2 mL glass vial with a screw cap and a PTFE/silicone septum suitable for an autosampler.

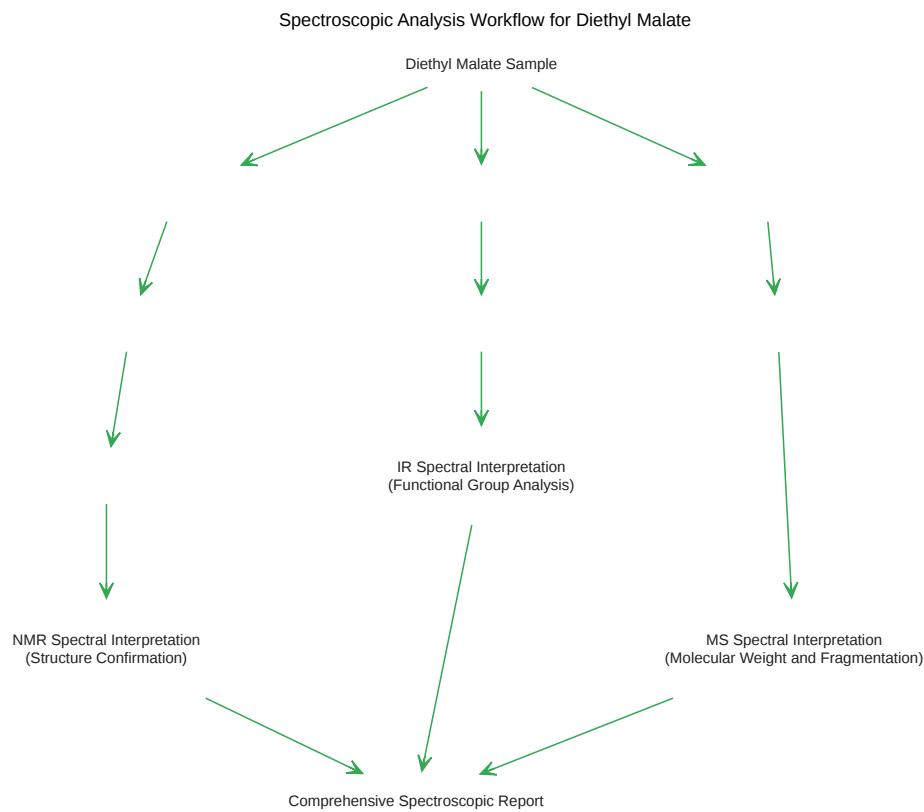

Data Acquisition (GC-MS with Electron Ionization - EI):

- The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.
- The separated **diethyl malate** elutes from the column and enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.


Visualizations

The following diagrams illustrate the chemical structure of **diethyl malate**, a proposed mass spectrometry fragmentation pathway, and a general workflow for its spectroscopic analysis.



[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of **Diethyl Malate**

[Click to download full resolution via product page](#)

Figure 2: Proposed Mass Spec Fragmentation Pathway

[Click to download full resolution via product page](#)

Figure 3: Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Diethyl malate | C8H14O5 | CID 24197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. sites.uclouvain.be [sites.uclouvain.be]
- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Malate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220296#spectroscopic-data-for-diethyl-malate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com